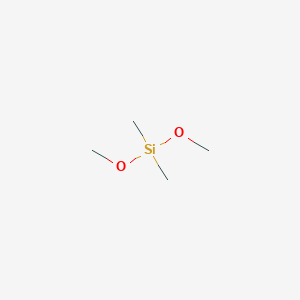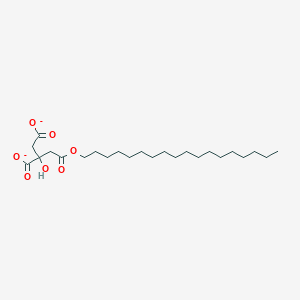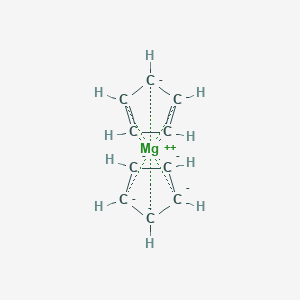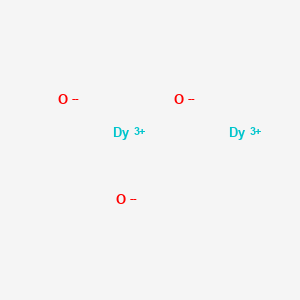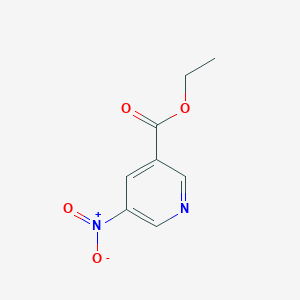
Isoquinoline-1-carbonitrile
Descripción general
Descripción
Isoquinoline-1-carbonitrile is a chemical compound that belongs to the isoquinoline family, characterized by a nitrogen-containing heterocyclic aromatic ring system. This compound serves as a key intermediate in the synthesis of a wide range of chemical entities, displaying various biological and pharmaceutical activities due to its structural diversity.
Synthesis Analysis
The asymmetric synthesis of isoquinoline alkaloids, including isoquinoline-1-carbonitriles, often involves traditional methods such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions, as well as innovative strategies incorporating catalytic methods and the formation of bonds between specific carbon and nitrogen atoms in the isoquinoline core (Chrzanowska et al., 2016). Efficient syntheses in water through a palladium-catalyzed tandem reaction have also been developed, highlighting the compound's adaptability in various environmental conditions (Hu et al., 2017).
Molecular Structure Analysis
Isoquinoline-1-carbonitriles exhibit a core structure that enables the attachment of various substituents, influencing their chemical behavior and biological activity. The structural versatility of these compounds allows for the synthesis of a wide range of derivatives with potential pharmaceutical applications.
Chemical Reactions and Properties
Isoquinoline-1-carbonitriles participate in numerous chemical reactions, including nucleophilic substitution, cyclization, and reactions with amines and other nucleophiles, to generate a variety of heterocyclic compounds. These reactions are crucial for the synthesis of biologically active molecules (El-Dean et al., 2010).
Aplicaciones Científicas De Investigación
Organic Chemistry - Synthesis of Imidazo[5,1-a]isoquinolines
- Isoquinoline-1-carbonitrile is used as a starting reagent in the syntheses of imidazo[5,1-a]isoquinolines . Imidazo[5,1-a]isoquinolines are a type of organic compound that can be used in various applications, including medicinal chemistry .
- The synthesis process involves the use of Isoquinoline-1-carbonitrile as a starting reagent. It is combined with other chemicals in a reaction to produce the desired imidazo[5,1-a]isoquinolines .
- The outcome of this application is the production of imidazo[5,1-a]isoquinolines, which can be used in further research and applications, particularly in the field of medicinal chemistry .
Organic Chemistry - Synthesis of Carbonitrile Quinoline Derivatives
- Isoquinoline-1-carbonitrile is used as a starting reagent in the synthesis of carbonitrile quinoline derivatives . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
- The synthesis process involves the use of Isoquinoline-1-carbonitrile, benzaldehyde, and methyl cyanoacetate with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .
- The outcome of this application is the production of carbonitrile quinoline derivatives, which can be used in further research and applications, particularly in the field of medicinal chemistry .
Organic Chemistry - Synthesis of Isoquinoline-1,3(2H,4H)-dione Compounds
- Isoquinoline-1-carbonitrile can be used in the synthesis of isoquinoline-1,3(2H,4H)-dione compounds . These compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods .
- The synthesis process involves the use of acryloyl benzamides as key substrates . Unfortunately, I was not able to find detailed information on the exact methods of application or experimental procedures.
- The outcome of this application is the production of isoquinoline-1,3(2H,4H)-dione compounds, which can be used in further research and applications .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
isoquinoline-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHXYSBRTVFEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308378 | |
| Record name | isoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-1-carbonitrile | |
CAS RN |
1198-30-7 | |
| Record name | 1-Isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isoquinolinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyanoisoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isoquinolinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Isoquinolinecarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y94LJ44YSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

